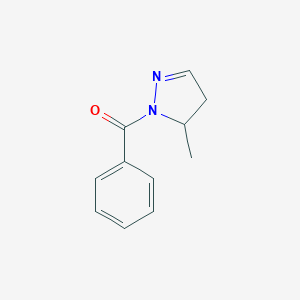![molecular formula C15H15FN4O3S B257859 N-(4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257859.png)
N-(4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide, commonly known as FP1, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule belongs to the class of pyrazolo[1,2-a][1,2,4]triazine derivatives and has been shown to exhibit interesting biochemical and physiological effects in various studies.
Mecanismo De Acción
The mechanism of action of FP1 is not fully understood, but several studies have suggested that it may act by binding to the active site of the target enzyme and inhibiting its activity. The binding of FP1 to the enzyme may involve the formation of hydrogen bonds and other interactions with the amino acid residues in the active site. The exact mode of binding and the specificity of FP1 for different enzymes are still being investigated.
Biochemical and Physiological Effects:
FP1 has been shown to exhibit interesting biochemical and physiological effects in various studies. For example, it has been shown to exhibit antioxidant activity, which may be linked to its ability to scavenge free radicals and prevent oxidative damage to cells and tissues. FP1 has also been shown to exhibit anti-inflammatory activity, which may be linked to its ability to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FP1 has several advantages for use in lab experiments. For example, it is a small molecule that can be easily synthesized and purified, and it has been shown to exhibit interesting biochemical and physiological effects. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and specificity for different enzymes.
Direcciones Futuras
There are several future directions for the study of FP1. One potential direction is the development of new drugs based on the structure of FP1, targeting different biological pathways and diseases. Another direction is the investigation of the mechanism of action of FP1 and its specificity for different enzymes. Further studies may also be needed to fully understand the potential toxicity and side effects of FP1 and to optimize its synthesis and purification methods for use in lab experiments.
Métodos De Síntesis
The synthesis of FP1 involves several steps, starting with the reaction of 4-fluoroaniline with 2,4-pentanedione to form a chalcone intermediate. This intermediate is then reacted with thiosemicarbazide to form a pyrazolone derivative, which is further reacted with dimethylformamide dimethyl acetal to form the final product, FP1. The synthesis of FP1 has been reported in several studies, and the yield and purity of the final product can vary depending on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
FP1 has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have investigated the potential of FP1 as a lead compound for the development of new drugs targeting different biological pathways. For example, FP1 has been shown to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of various diseases, such as Alzheimer's disease, glaucoma, and cancer.
Propiedades
Fórmula molecular |
C15H15FN4O3S |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C15H15FN4O3S/c1-15(2)13(23)18-14(24)19-11(21)7-10(20(15)19)12(22)17-9-5-3-8(16)4-6-9/h3-6,10H,7H2,1-2H3,(H,17,22)(H,18,23,24) |
Clave InChI |
YERIAVXDTGDSJD-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=C(C=C3)F)C |
SMILES canónico |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)
![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)
![Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257840.png)
![N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B257841.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B257842.png)